molecular formula C21H28O4 B1249039 Ialibinone A

Ialibinone A

Cat. No. B1249039
M. Wt: 344.4 g/mol
InChI Key: WBAVIIHCFULVRM-ZOOUNPMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ialibinone A is a natural product found in Hypericum papuanum with data available.

Scientific Research Applications

Synthesis and Chemical Structure

Ialibinone A, a natural product, has been a subject of interest in chemical synthesis research. A study by Simpkins and Weller (2010) detailed an efficient synthesis method for ialibinones A and B, starting from phloroglucinol and involving steps like acylation, prenylation, methylation, and oxidative free radical cyclisation using manganese(III) acetate (Simpkins & Weller, 2010). Similarly, George et al. (2010) conducted biomimetic syntheses of ialibinone A and other related compounds, emphasizing the role of selective oxidative cyclizations (George et al., 2010).

Antioxidative Activity

Research on the antioxidative properties of ialibinone A has been conducted, indicating its potential therapeutic applications. Heilmann, Winkelmann, and Sticher (2003) tested various phloroglucinol derivatives, including ialibinone E, for their ability to influence the oxidative burst of cells, finding significant activity in certain cellular and enzymatic assays (Heilmann, Winkelmann, & Sticher, 2003).

Antibacterial Activity

Winkelmann et al. (2000) isolated new tricyclic phloroglucinol derivatives, including ialibinones A-E, from Hypericum papuanum and evaluated their antibacterial activity, finding effectiveness against various bacterial strains (Winkelmann et al., 2000).

Biological Activity and Drug Discovery

In the broader context of drug discovery from medicinal plants, Balunas and Kinghorn (2005) highlighted the significance of natural products, like ialibinone A, in leading to new pharmacological targets. This research underscores the ongoing relevance of plant-derived compounds in modern therapeutics (Balunas & Kinghorn, 2005).

properties

Product Name

Ialibinone A

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

(3S,5S,7S)-8-hydroxy-4,4,7-trimethyl-9-(2-methylpropanoyl)-3-prop-1-en-2-yltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione

InChI

InChI=1S/C21H28O4/c1-10(2)12-8-21-13(19(12,5)6)9-20(7,18(21)25)16(23)14(17(21)24)15(22)11(3)4/h11-13,23H,1,8-9H2,2-7H3/t12-,13-,20-,21?/m0/s1

InChI Key

WBAVIIHCFULVRM-ZOOUNPMNSA-N

Isomeric SMILES

CC(C)C(=O)C1=C([C@@]2(C[C@H]3C([C@@H](CC3(C1=O)C2=O)C(=C)C)(C)C)C)O

Canonical SMILES

CC(C)C(=O)C1=C(C2(CC3C(C(CC3(C1=O)C2=O)C(=C)C)(C)C)C)O

synonyms

ialibinone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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